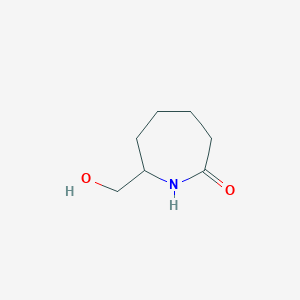

7-(Hydroxymethyl)azepan-2-one

Descripción general

Descripción

7-(Hydroxymethyl)azepan-2-one is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of azepan-2-one, which is a seven-membered cyclic compound where one carbon atom is replaced with a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with one nitrogen atom, one carbonyl group (C=O), and one hydroxymethyl group (-CH2OH) attached to the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthetic Applications and Biological Activities

Glycosidase Inhibition : A new family of seven-membered azasugars derived from 7-(Hydroxymethyl)azepan-2-one showed potent inhibition towards glycosidases, such as almond β-glucosidase and L-fucosidase. These compounds are promising for therapeutic applications related to carbohydrate-processing enzymes (Li et al., 2008).

Ionic Liquids Development : Azepane derivatives have been used to synthesize a new family of room temperature ionic liquids, offering potential applications in green chemistry and materials science (Belhocine et al., 2011).

Glycosidase Inhibitors Synthesis : The synthesis of seven-membered ring iminoalditols, including variants with extra hydroxymethyl substituents, from D-arabinose as potent glycosidase inhibitors, suggests their utility in studying and potentially treating diseases related to glycosidase activity (Li et al., 2004).

Anticholinesterase Agents : Derivatives of this compound were evaluated for their anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Material Science and Chemical Synthesis

Polyester Synthesis : Enzymatic polymerization of biobased monomers, including those derived from this compound, for creating novel polyesters, showcases the compound's utility in developing sustainable materials (Jiang et al., 2014).

Chiral Amine Synthesis : Asymmetric hydrogenation of azepine-type cyclic imines, closely related to this compound, has been developed to produce chiral cyclic amines, essential in medicinal chemistry (Li et al., 2017).

Propiedades

IUPAC Name |

7-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSPIRIZXLWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)